Molecular Weight & H-Bonding Profile vs. Analogs
N6-methyl-1H-purine-6,8-diamine possesses a distinct molecular weight and hydrogen-bonding profile compared to its closest single-substitution analogs, 8-aminoadenine and N6-methyladenine. This compound has a molecular weight of 164.17 g/mol and is calculated to possess 3 hydrogen-bond donors and 5 hydrogen-bond acceptors [1]. In contrast, 8-aminoadenine (CAS 28128-33-8) has a molecular weight of 150.14 g/mol, with 2 donors and 4 acceptors . N6-methyladenine (CAS 443-72-1) has a molecular weight of 149.15 g/mol, with 2 donors and 4 acceptors . These differences in molecular mass and hydrogen-bonding capacity are not trivial; they directly influence solubility, membrane permeability, and specific ligand-receptor interactions.
| Evidence Dimension | Molecular weight (g/mol) and Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW: 164.17 g/mol; H-bond donors: 3; H-bond acceptors: 5 |
| Comparator Or Baseline | 8-Aminoadenine (MW: 150.14; donors: 2; acceptors: 4); N6-Methyladenine (MW: 149.15; donors: 2; acceptors: 4) |
| Quantified Difference | MW difference: +14.03 vs. 8-aminoadenine; +15.02 vs. N6-methyladenine. H-bond donors: +1 vs. both; H-bond acceptors: +1 vs. both. |
| Conditions | Computed properties (PubChem/Chemsrc) |
Why This Matters
These quantitative physicochemical differences confirm that N6-methyl-1H-purine-6,8-diamine is a chemically distinct entity, and any experimental substitution would introduce uncontrolled variability in solubility, target engagement, and overall pharmacokinetic profile.
- [1] ChemSrc. 1H-Purine-6,8-diamine, N6-methyl- (9CI) - CAS 374706-53-3. Computed properties. View Source
